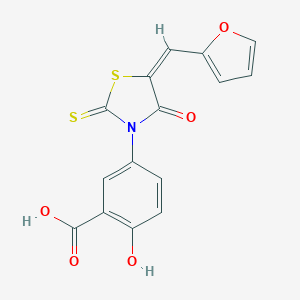

(E)-5-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid

Description

Properties

IUPAC Name |

5-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO5S2/c17-11-4-3-8(6-10(11)14(19)20)16-13(18)12(23-15(16)22)7-9-2-1-5-21-9/h1-7,17H,(H,19,20)/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POCZJMHZDYVIMR-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-5-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid is a complex organic molecule that combines a thiazolidinone core with furan and benzoic acid functionalities. This structure suggests significant potential for various biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing findings from various studies, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 359.42 g/mol. Its structure features:

- Thiazolidinone ring : Known for its diverse biological activities.

- Furan moiety : Contributes to the compound's reactivity and interaction with biological targets.

- Benzoic acid group : Enhances solubility and bioavailability.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazolidinone derivatives, including this compound. The following table summarizes key findings regarding its antimicrobial activity:

| Study | Target Organisms | MIC (µmol/mL) | MBC (µmol/mL) | Activity |

|---|---|---|---|---|

| Gram-positive & Gram-negative bacteria | 3.00 – 12.28 | 4.09 – 16.31 | Strong | |

| Fungal species | 1.88 – 3.52 | 3.52 – 7.03 | Moderate |

The compound exhibited stronger activity than traditional antibiotics like ampicillin against various resistant strains, indicating its potential as an alternative antimicrobial agent.

Anticancer Activity

Research has demonstrated that compounds containing the thiazolidinone framework can exhibit significant antiproliferative effects against cancer cell lines. For instance:

- In vitro studies showed that derivatives of this compound induced apoptosis in leukemia cell lines, with IC50 values indicating effective cytotoxicity at low concentrations .

- The presence of electron-donating groups was found to enhance anticancer activity, suggesting that structural modifications could optimize efficacy.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : Molecular docking studies revealed that the compound interacts favorably with bacterial enzymes such as MurB, forming hydrogen bonds that stabilize the complex and enhance inhibitory action .

- Cell Cycle Disruption : The compound affects cell cycle progression in cancer cells, leading to increased apoptosis through mechanisms involving DNA fragmentation and reactive oxygen species generation .

- Biofilm Inhibition : Some derivatives have shown potential in inhibiting biofilm formation, which is crucial for treating chronic infections .

Case Studies

- Antibacterial Efficacy : A study assessed various thiazolidinone derivatives against a panel of bacteria, finding that compounds similar to this compound had MIC values significantly lower than conventional antibiotics .

- Anticancer Evaluation : Another investigation focused on the cytotoxic effects of thiazolidinones on human leukemia cells, demonstrating that specific structural modifications led to enhanced potency and selectivity towards cancer cells while sparing normal cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Structural Differences and Implications

Substituent Effects: Furan vs. Indole: The target compound’s furan group (electron-rich) contrasts with indole in compound 5b, which may enhance interactions with hydrophobic enzyme pockets (e.g., bacterial topoisomerases) .

Stereochemical Considerations :

- E vs. Z Isomerism : The E-configuration in the target compound and ’s bromophenyl derivative may enforce a planar geometry, favoring intercalation into DNA or enzyme active sites. In contrast, Z-isomers (e.g., ) adopt a bent conformation, possibly reducing steric hindrance in binding .

Functional Group Modifications: Halogenation: The 4-bromophenyl group in ’s compound increases lipophilicity (logP ~3.5 vs. Ester vs. Acid: The ethoxycarbonyl group in ’s compound introduces hydrolyzable ester functionality, enabling prodrug strategies for controlled release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.